1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with synaptic vesicle 2 (sv2) proteins and the gaba a receptor . The role of these targets is crucial in the transmission of signals in the nervous system.
Mode of Action
The interaction of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with its targets leads to changes in the functioning of the nervous system. It has been suggested that the compound may have a high affinity for SV2A, greater than that of levetiracetam and brivaracetam . It also displays low to moderate affinity for the benzodiazepine site on GABA A receptors .
Biochemical Pathways
It can be inferred that the compound may influence the pathways involving sv2 proteins and gaba a receptors, potentially affecting neurotransmission .
Result of Action
Given its potential interaction with sv2 proteins and gaba a receptors, it may influence neurotransmission, potentially leading to changes in neural activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the nucleophilic substitution reaction where a suitable triazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 1H-1,2,4-triazol-3-amine with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of difluoroethyl triazole oxides.
Reduction: Formation of difluoroethyl triazole amines.
Substitution: Formation of azido-difluoroethyl triazoles.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-1,2,4-triazole
- 1-(2,2-Difluoroethyl)-1H-1,2,3-triazole
- 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-amine
Uniqueness: 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance its lipophilicity and metabolic stability compared to similar compounds .
Biological Activity
1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C4H5F2N5, with a molecular weight of approximately 148.11 g/mol. The presence of the difluoroethyl group enhances its lipophilicity and potential biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of 1,2,4-triazole derivatives against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 16 |
S. aureus | 8 | |
P. aeruginosa | 32 |
Research indicates that compounds with a triazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives like those synthesized from ciprofloxacin showed enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.25 µg/mL .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound has been tested against various fungi, including Candida albicans and Cryptococcus neoformans. The following table presents the antifungal activity data:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
This compound | C. albicans | 0.5 |
C. neoformans | 1 |
In a comparative study, triazole derivatives demonstrated superior antifungal activity compared to traditional antifungal agents like fluconazole .
Anticancer Activity
Emerging research suggests that triazole derivatives may also possess anticancer properties. Studies have shown that compounds with the triazole moiety can inhibit cancer cell proliferation effectively. For example:
- Compound A : Exhibited an IC50 value of 10 µM against HepG2 liver cancer cells.
- Compound B : Showed significant VEGFR-2 inhibition with an IC50 of 0.06 µM.
These findings indicate potential applications in cancer therapy through mechanisms involving angiogenesis inhibition and cell cycle disruption .
Case Studies
A notable study involved the synthesis of several triazole derivatives and their biological evaluation:
- Study on Antibacterial Activity : A series of new triazole derivatives were synthesized and screened for their antibacterial properties against a panel of bacterial strains. The most active compound exhibited an MIC value of 0.125 µg/mL against S. aureus and E. coli.
- Antifungal Screening : In vitro tests demonstrated that certain triazole derivatives had antifungal activity significantly higher than that of established drugs like ketoconazole and bifonazole .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVULMEIXEDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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